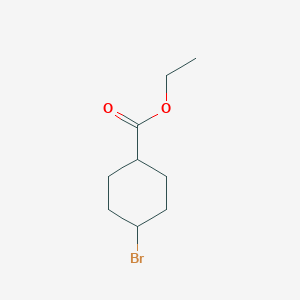

Ethyl 4-bromocyclohexanecarboxylate

Description

Foundational Significance and Research Trajectory of Ethyl 4-bromocyclohexanecarboxylate

While extensive research specifically dedicated to this compound is still emerging, its foundational significance can be inferred from the well-established chemistry of its constituent functional groups. The presence of a bromine atom on the cyclohexane (B81311) ring makes it an excellent substrate for nucleophilic substitution and organometallic coupling reactions. The ethyl ester group, on the other hand, can undergo hydrolysis, amidation, reduction, and other transformations common to carboxylic acid derivatives.

The research trajectory for this compound is likely to follow the path of other halogenated synthetic building blocks, with a focus on its application in the synthesis of novel pharmaceuticals, agrochemicals, and materials. Its cyclohexane core provides a three-dimensional scaffold that is desirable in drug design for exploring new chemical space.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | Not Available | C₉H₁₅BrO₂ | 235.12 | Bromo and ethyl ester functionalities on a cyclohexane ring. |

| 4-Bromocyclohexane-1-carboxylic acid | 89892-96-6 | C₇H₁₁BrO₂ | 207.07 | Precursor to the ethyl ester, featuring a carboxylic acid group. nih.gov |

| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | C₉H₁₄O₃ | 170.21 | A related compound with a ketone group instead of bromine. chemicalbook.comsigmaaldrich.comchemicalbook.comfishersci.canih.gov |

| 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester | Not Available | C₉H₁₃BrO₃ | 265.10 | A related bromo-substituted cyclohexane with a ketone functionality. prepchem.com |

Strategic Utility of Halogenated Cyclohexanecarboxylates as Advanced Synthetic Building Blocks

Halogenated cyclohexanecarboxylates, as a class of compounds, offer significant strategic advantages in organic synthesis. The halogen atom serves as a versatile handle for a wide array of chemical transformations, making these compounds valuable synthons.

Detailed Research Findings:

The utility of bromo-organic compounds in organic synthesis is well-documented. nih.govresearchgate.net Brominated molecules are key intermediates in numerous reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups onto the cyclohexane ring.

Cross-Coupling Reactions: Bromo-substituted cyclohexanes can participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures. researchgate.net

Grignard Reagent Formation: The C-Br bond can be converted into a Grignard reagent, which can then react with a wide range of electrophiles to form new carbon-carbon bonds.

Elimination Reactions: Under appropriate conditions, the bromine atom and an adjacent proton can be eliminated to form a cyclohexene (B86901) ring, introducing unsaturation into the molecule.

The ester functionality of these building blocks can be used to further elaborate the molecular structure. For instance, the synthesis of substituted cyclohexanes with precise stereocontrol is a significant area of research, and halogenated precursors play a crucial role in these methodologies. nih.gov The interconversion of substituted cyclohexanes and the conformational analysis of these structures are also important aspects of their application in synthesis. researchgate.net

The synthesis of related compounds, such as 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester, involves the direct bromination of the corresponding ketoester. prepchem.com The reaction of cyclohexane with bromine under UV light can also lead to bromo-substituted products through a free-radical mechanism. quora.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDZAJONGSPUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Bromocyclohexanecarboxylate and Structural Analogues

Direct Synthetic Routes and Optimization

The generation of brominated cyclohexanecarboxylate (B1212342) esters can be achieved through several synthetic pathways. The choice of method is primarily determined by the desired position of the bromine atom on the cyclohexane (B81311) ring. Methodologies exist for both alpha-bromination (at the carbon adjacent to the carbonyl group) and bromination at other positions on the ring, such as the C4 position.

Stereocontrolled Synthesis of Brominated Cyclohexanecarboxylates (e.g., cis/trans isomers)

The 1,4-disubstituted cyclohexane ring of Ethyl 4-bromocyclohexanecarboxylate can exist as two geometric isomers: cis, where the bromo and ester groups are on the same side of the ring, and trans, where they are on opposite sides. Controlling the stereochemical outcome is a significant challenge in synthesis.

Often, synthetic routes produce a mixture of cis and trans isomers. nih.gov Stereocontrol can be approached in several ways:

Precursor Separation: One effective strategy is to start with a stereochemically pure precursor. For example, the cis and trans isomers of Ethyl 4-hydroxycyclohexanecarboxylate can be separated first, and then the subsequent substitution reaction to introduce the bromine can proceed with retention or inversion of configuration, depending on the mechanism.

Product Separation: If the synthesis yields a diastereomeric mixture, the final cis and trans products can be separated, often by column chromatography. mdpi.com

Isomerization: In some cases, it is possible to convert the undesired isomer into the more thermodynamically stable one. For related 4-substituted cyclohexanes, isomerization can be achieved using catalytic amounts of a base, such as sodium alkoxide, which can epimerize the center adjacent to the carbonyl group or facilitate ring-based equilibria. nih.govgoogle.com A process for isomerizing a mixture of cis/trans 4-hydroxycyclohexanecarboxylic acid to yield a product with over 90% of the trans isomer has been reported, which is a key step for producing stereochemically defined precursors. google.com

Process Optimization for Scalable Synthesis and Yield Enhancement

Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires significant optimization to ensure safety, cost-effectiveness, and high yield. halo.science Classical methods like the HVZ reaction are often characterized by harsh conditions, such as high temperatures and long reaction times, which are not ideal for large-scale production. adichemistry.com

Key areas for optimization include:

Catalysis: The development of highly active and selective catalysts can dramatically improve process efficiency. For α-bromination, catalytic asymmetric methods have been developed for acid chlorides, producing optically active α-bromoesters with high enantioselectivity and good yields, demonstrating the power of catalytic approaches. nih.gov

Starting Material Availability: The cost and availability of the starting material are crucial. A scalable and cost-effective manufacturing process for precursors is essential. halo.science For instance, patents describing the large-scale synthesis of trans-4-hydroxycyclohexanecarboxylic acid from readily available p-hydroxybenzoic acid highlight the industrial focus on optimizing the entire supply chain for these intermediates. google.com

Reaction Conditions: Optimization involves adjusting temperature, pressure, solvent, and reaction time to maximize yield and minimize by-product formation. For example, the synthesis of 4-hydroxycyclohexanecarboxylic acid ethyl ester, a direct precursor, has been detailed with specific conditions for esterification and purification to achieve good yields. google.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Environments and Mechanochemical Approaches

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free and mechanochemical methods are emerging as powerful alternatives. Mechanochemistry, which involves inducing reactions by grinding solid reactants together, can lead to higher yields, shorter reaction times, and reduced solvent waste. While specific examples for this compound are not prevalent, the principles are broadly applicable to esterification and halogenation reactions in organic synthesis.

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry. Catalysts increase reaction rates, often allowing for milder reaction conditions (lower temperature and pressure), and can provide high selectivity for the desired product, which minimizes waste and simplifies purification.

Chemical Catalysis: As mentioned, catalytic versions of halogenation reactions can improve performance. nih.gov The use of a catalyst avoids the need for stoichiometric reagents that are consumed in the reaction and contribute to waste streams.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For managing the stereochemistry of cyclohexane derivatives, a notable example is the use of a transaminase enzyme. nih.gov In a process developed for a related compound, a cis-selective transaminase was used to selectively deaminate the cis-isomer from a cis/trans mixture, allowing for the isolation of the pure trans-amine. This process featured a dynamic isomerization that converted the unwanted cis-isomer into the desired trans-product, showcasing an advanced, green approach to stereochemical control. nih.gov Such biocatalytic methods could potentially be adapted for the resolution or synthesis of precursors to this compound.

Microwave and Ultrasound Irradiation in Chemical Synthesis

The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the exploration of alternative energy sources for promoting reactions. Microwave (MW) irradiation and ultrasound have emerged as powerful tools in synthetic organic chemistry, offering significant advantages over conventional heating methods. tandfonline.comdntb.gov.uascholarsresearchlibrary.com These techniques have shown considerable promise for the synthesis of a wide array of organic molecules, including cyclic systems like this compound and its analogues. researchgate.netat.ua

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. scholarsresearchlibrary.com This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity by minimizing the formation of side products. Current time information in Bangalore, IN.mdpi.com For the synthesis of compounds like this compound, which involves polar reactants and intermediates, microwave irradiation can be particularly advantageous. For instance, in the synthesis of related cycloalkanespirohydantoins, microwave-assisted conditions significantly accelerated the reaction compared to conventional heating. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. numberanalytics.com The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of mass transfer and reaction rates. numberanalytics.comrsc.org This technique is particularly effective for heterogeneous reactions and can promote reactions that are otherwise difficult to achieve under conventional conditions. For example, the hydrogenation of sterically hindered perfluoroalkyl alkenes to form cycloalkanes, a reaction that proceeds poorly with conventional methods, is dramatically enhanced by ultrasound irradiation. researchgate.net The application of ultrasound could similarly facilitate the bromination of the cyclohexane ring or the esterification of the carboxylic acid group in the synthesis of this compound.

The following table provides a comparative overview of the synthesis of a representative cycloalkane derivative using conventional heating versus microwave and ultrasound irradiation, illustrating the typical enhancements observed with these advanced technologies.

| Method | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional Heating | 120 | 12 h | 65 | researchgate.net |

| Microwave Irradiation | 120 | 8 min | 92 | researchgate.net |

| Ultrasound Irradiation | 25 | 1 h | 88 | researchgate.net |

This table presents representative data for the synthesis of a cycloalkane derivative to illustrate the general advantages of microwave and ultrasound irradiation.

Biocatalytic Routes and Bio-renewable Feedstocks in Halocyclohexane Synthesis

The principles of green chemistry are increasingly guiding the development of novel synthetic routes, with a strong emphasis on the use of biocatalysts and renewable starting materials. mdpi.comnih.gov The synthesis of halocyclohexanes, including this compound, can potentially benefit from these approaches, moving away from traditional reliance on petroleum-based feedstocks and harsh reagents.

Biocatalytic Routes:

Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, making them highly attractive catalysts for chemical synthesis. biorxiv.org For the specific introduction of a halogen atom onto a cyclohexane ring, halogenase enzymes present a promising biocatalytic solution. tandfonline.com These enzymes are capable of site-selective C-H bond activation and subsequent halogenation. biorxiv.org Flavin-dependent halogenases and Fe(II)/α-ketoglutarate-dependent halogenases are two major classes that have been studied for their ability to halogenate a variety of substrates, including those with aliphatic C-H bonds. researchgate.netpnas.org

While the direct biocatalytic bromination of ethyl cyclohexanecarboxylate has not been extensively reported, the existing knowledge on halogenases suggests its feasibility. The primary challenges lie in identifying or engineering a halogenase with the desired substrate specificity and regioselectivity for the C4 position of the cyclohexane ring. Directed evolution and protein engineering techniques are powerful tools to tailor the active site of an enzyme to accommodate non-natural substrates and control the position of halogenation. biorxiv.org

The following table summarizes key features of different types of halogenase enzymes relevant for potential biocatalytic halogenation.

| Halogenase Type | Cofactor(s) | Typical Substrates | Key Advantages |

| Flavin-dependent | FADH₂, O₂, Halide ion | Aromatic compounds | High regioselectivity on electron-rich substrates |

| Fe(II)/α-ketoglutarate-dependent | Fe(II), α-ketoglutarate, O₂, Halide ion | Aliphatic and aromatic compounds | Can functionalize unactivated C-H bonds |

This table provides a general overview of halogenase enzyme classes and their potential application in biocatalysis.

Bio-renewable Feedstocks:

The core cyclohexane structure of the target molecule can potentially be derived from bio-renewable feedstocks, reducing the carbon footprint of the synthesis. acs.org A viable route involves the use of platform chemicals derived from biomass. For example, terephthalic acid, which can be produced from the oxidation of p-xylene (B151628) derived from biomass, can be hydrogenated to produce 1,4-cyclohexanedicarboxylic acid. google.com This diacid can then be selectively converted to the monoester, ethyl 4-carboxycyclohexanecarboxylate, which can subsequently undergo a Hunsdiecker-type reaction or a related decarboxylative bromination to yield this compound.

Another promising bio-based platform molecule is 5-hydroxymethylfurfural (B1680220) (5-HMF), which is accessible from the dehydration of fructose. acs.org 5-HMF can be converted through a series of chemical transformations, including oxidation and reduction steps, to yield cyclohexane derivatives that can serve as precursors to the target molecule. The development of efficient catalytic processes for these transformations is an active area of research. acs.org The integration of biocatalytic halogenation with the use of these bio-derived cyclohexane precursors represents a truly green and sustainable approach to the synthesis of this compound and its structural analogues.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of Ethyl 4 Bromocyclohexanecarboxylate

Nucleophilic Substitution Reactions of the Bromine Atom

The carbon-bromine bond in Ethyl 4-bromocyclohexanecarboxylate is a primary site for nucleophilic attack. As a secondary alkyl halide, it can undergo substitution via both SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the reaction conditions. pearson.com

The Bimolecular Nucleophilic Substitution (SN2) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orgopenstax.org For this to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". masterorganicchemistry.comyoutube.com

In the context of a substituted bromocyclohexane, this mechanism has significant stereochemical consequences. The SN2 reaction proceeds with an inversion of the configuration at the chiral center. libretexts.orgquora.com This phenomenon, known as Walden inversion, is a hallmark of the SN2 mechanism. masterorganicchemistry.com The reaction passes through a high-energy transition state where the carbon atom is pentacoordinated, with the incoming nucleophile and the departing bromide ion partially bonded 180° apart. openstax.orgmasterorganicchemistry.comslideshare.net If the starting material were a single enantiomer of this compound, the SN2 reaction would produce a product with the opposite stereochemistry. youtube.comyoutube.com

In contrast to the SN2 pathway, the Unimolecular Nucleophilic Substitution (SN1) reaction is a two-step mechanism. wikipedia.org The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. masterorganicchemistry.comyoutube.com In the case of this compound, this would be a secondary cyclohexyl carbocation.

This carbocation intermediate is sp2-hybridized and has a planar geometry. quora.comdoubtnut.com In the second step, the nucleophile can attack this flat carbocation from either face with roughly equal probability. quora.comyoutube.com This leads to the formation of a mixture of products: one with the same stereochemistry as the starting material (retention of configuration) and one with the opposite stereochemistry (inversion of configuration). masterorganicchemistry.com If the starting material were optically active, this process would ideally lead to a racemic mixture, which is optically inactive. doubtnut.comlibretexts.org However, complete racemization is not always observed in practice, as the departing leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product. masterorganicchemistry.comlibretexts.org

The competition between SN1 and SN2 pathways is heavily influenced by steric and electronic factors. brainly.comnumberanalytics.com Steric hindrance, the physical blocking of a reaction site by bulky groups, is a critical determinant for SN2 reactions. youtube.comwikipedia.org The backside attack required for the SN2 mechanism is hindered by bulky substituents on the electrophilic carbon or adjacent carbons. masterorganicchemistry.comyoutube.com As a secondary halide, this compound is more sterically hindered than a primary halide but less so than a tertiary one, making SN2 reactions possible but slower than for simpler substrates. masterorganicchemistry.com

For SN1 reactions, the key factor is the stability of the carbocation intermediate. wikipedia.orgbrainly.com Tertiary carbocations are more stable than secondary ones, which are more stable than primary ones. The ethyl 4-carboxylate group is an electron-withdrawing group. Such groups destabilize an adjacent carbocation, which would slow down an SN1 reaction. However, its position at C4 is remote enough from the C1 reaction center that its electronic influence on carbocation stability is modest, though it may still affect reaction rates compared to an unsubstituted bromocyclohexane.

The choice between substitution and elimination is also governed by the nature of the nucleophile/base and the solvent.

| Factor | SN2 Pathway | SN1 Pathway | Influence of this compound Structure |

| Substrate | Favored by methyl > primary > secondary. masterorganicchemistry.com | Favored by tertiary > secondary. wikipedia.orgmasterorganicchemistry.com | Being a secondary halide, it can undergo both reactions. pearson.com |

| Nucleophile | Favored by strong, unhindered nucleophiles. youtube.com | Rate is independent of nucleophile concentration. wikipedia.orgmasterorganicchemistry.com | A strong nucleophile will promote the SN2 mechanism. |

| Steric Hindrance | Highly sensitive; bulky groups slow or prevent reaction. youtube.comwikipedia.org | Less sensitive; bulky groups can favor SN1 by relieving steric strain upon carbocation formation. wikipedia.org | The cyclohexane (B81311) ring and the C4-ester group contribute to steric bulk, disfavoring SN2 compared to less hindered systems. |

| Substituent Effect | Electron-withdrawing groups can increase the electrophilicity of the carbon, but have complex effects. | Electron-withdrawing groups destabilize the carbocation intermediate, slowing the reaction. | The C4-ester group is electron-withdrawing, which would disfavor an SN1 mechanism. byjus.commasterorganicchemistry.com |

| Solvent | Favored by polar aprotic solvents. | Favored by polar protic solvents which stabilize the carbocation intermediate. quora.com | Reaction outcome can be directed by solvent choice. |

Elimination Reactions

Elimination reactions compete with nucleophilic substitution, particularly under basic conditions, leading to the formation of an alkene.

When this compound is treated with a strong base, it can undergo dehydrohalogenation, an elimination reaction where a hydrogen atom from a β-carbon (a carbon adjacent to the one bearing the bromine) and the bromine atom are removed to form a double bond. youtube.comorganicmystery.com This reaction yields Ethyl cyclohex-3-enecarboxylate.

This process can occur via two main mechanisms, E2 and E1, which compete with SN2 and SN1, respectively. masterorganicchemistry.com

E2 (Bimolecular Elimination): This is a concerted, one-step reaction favored by strong, bulky bases (e.g., potassium tert-butoxide) and higher temperatures. The base removes a β-hydrogen, and simultaneously the C-Br bond breaks and the C=C double bond forms.

E1 (Unimolecular Elimination): This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. youtube.com After the carbocation is formed, a weak base (which can be the solvent) removes a β-hydrogen to form the alkene. E1 reactions often accompany SN1 reactions, especially at higher temperatures.

Reactivity of the Ester Functional Group

Independent of the bromine atom, the ethyl ester group has its own characteristic reactivity, primarily involving nucleophilic acyl substitution at the carbonyl carbon.

The primary reactions of the ester group are hydrolysis and reduction.

Hydrolysis: Esters can be hydrolyzed back to a carboxylic acid and an alcohol. This can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon. saskoer.calibretexts.org The initial products are the carboxylate salt and ethanol. Subsequent acidification is required to protonate the carboxylate to form 4-bromocyclohexanecarboxylic acid. libretexts.org

Reduction: Esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction converts the ester into two alcohol molecules. For this compound, this would yield (4-bromocyclohexyl)methanol and ethanol. Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to reduce the ester to an aldehyde (4-bromocyclohexanecarbaldehyde) if the reaction is carried out at low temperatures. libretexts.orglibretexts.org

| Reaction Type | Reagent(s) | Product(s) | Mechanism |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), heat2. H₃O⁺ | 4-Bromocyclohexanecarboxylic acid + Ethanol | Nucleophilic Acyl Substitution saskoer.calibretexts.org |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-Bromocyclohexanecarboxylic acid + Ethanol | Nucleophilic Acyl Substitution (reverse of Fischer Esterification) libretexts.org |

| Reduction (Strong) | 1. LiAlH₄2. H₂O | (4-Bromocyclohexyl)methanol + Ethanol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition libretexts.org |

| Reduction (Partial) | 1. DIBAL-H, -78°C2. H₂O | 4-Bromocyclohexanecarbaldehyde | Nucleophilic Acyl Substitution libretexts.orglibretexts.org |

Ester Hydrolysis and Transesterification Reactions

The ester group is a primary site for nucleophilic acyl substitution reactions, namely hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. The process can be catalyzed by either acid or base. chemrxiv.orgyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and water, the ester undergoes hydrolysis to form 4-bromocyclohexanecarboxylic acid and ethanol. youtube.comchemistrysteps.com The reaction is reversible, and its completion requires using an excess of water. youtube.comchemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. aroonchande.com

Base-Catalyzed Hydrolysis (Saponification): When heated with a base like sodium hydroxide, the ester is irreversibly hydrolyzed to produce the salt of the carboxylic acid (sodium 4-bromocyclohexanecarboxylate) and ethanol. chemrxiv.orgchemistrysteps.com This reaction, known as saponification, goes to completion because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. chemistrysteps.com Subsequent acidification of the mixture protonates the carboxylate salt to give the free carboxylic acid. chemistrysteps.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. youtube.comlibretexts.org For instance, reacting this compound with methanol (B129727) under acidic or basic conditions would substitute the ethyl group for a methyl group, yielding mthis compound and ethanol. ambeed.comorganicreactions.org This reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in large excess as the solvent. libretexts.org

| Reaction | Reagents | Products | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 4-bromocyclohexanecarboxylic acid, Ethanol | Heat, Excess Water |

| Base-Catalyzed Hydrolysis | NaOH (aq) or KOH (aq) | Sodium 4-bromocyclohexanecarboxylate, Ethanol | Heat |

| Transesterification | R'OH (e.g., Methanol), H⁺ or OR'⁻ | 4-bromocyclohexanecarboxylate-R', Ethanol | Excess R'OH, Heat |

Reduction Reactions

The ester functionality of this compound can be reduced to a primary alcohol using various reducing agents.

Complex Metal Hydride Reductions: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective at reducing esters to primary alcohols. rsc.orgsigmaaldrich.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent (like diethyl ether or THF), followed by an aqueous workup, would yield (4-bromocyclohexyl)methanol. sigmaaldrich.combyjus.com LiAlH₄ is a powerful hydride donor and will reduce the ester, but it can also react with the carbon-bromine bond. However, reduction of the ester is generally much faster. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and typically does not reduce esters under standard conditions, although it can reduce aldehydes and ketones. rsc.orgbyjus.com

Bouveault-Blanc Reduction: This classical method uses metallic sodium in an alcohol solvent, typically absolute ethanol, to reduce esters to primary alcohols. beilstein-journals.orgquora.compurechemistry.org Applying this reduction to this compound would also produce (4-bromocyclohexyl)methanol. beilstein-journals.orglibretexts.org The mechanism involves a single-electron transfer from sodium metal to the ester's carbonyl group. quora.comyoutube.com This method is a cost-effective alternative to hydride reductions, particularly on an industrial scale, but requires vigorous, anhydrous conditions. beilstein-journals.orgquora.com A potential complication is the competing reduction of the alkyl halide by sodium.

| Reduction Method | Reducing Agent(s) | Primary Product | Key Features |

| Complex Metal Hydride | 1. LiAlH₄ in ether/THF 2. H₂O workup | (4-bromocyclohexyl)methanol | High reactivity, reduces most carbonyl derivatives. sigmaaldrich.com |

| Bouveault-Blanc | Na, absolute ethanol | (4-bromocyclohexyl)methanol | Classic, cost-effective industrial method; requires anhydrous conditions. beilstein-journals.orgyoutube.com |

Cyclohexane Ring Reactivity and Functionalization

The reactivity of the cyclohexane ring itself offers pathways to further functionalize the molecule.

Oxidation Reactions (e.g., allylic oxidation of unsaturated analogues)

While the saturated cyclohexane ring of this compound is relatively resistant to oxidation, its unsaturated analogues, such as Ethyl 4-bromocyclohex-1-enecarboxylate, can undergo specific oxidation reactions. A key reaction for such systems is allylic oxidation, which installs a carbonyl group at a position adjacent to the double bond. chemrxiv.org For example, treatment of an unsaturated analogue with reagents like chromium trioxide or tert-butyl hydroperoxide in the presence of a metal catalyst (e.g., copper complexes) could lead to the formation of an α,β-unsaturated ketone. chemrxiv.org This transformation is valuable for creating more complex molecular architectures. chemrxiv.org

Ring Transformations and Rearrangements

The structure of this compound allows for potential skeletal rearrangements, often driven by the formation of a more stable intermediate.

Carbocation Rearrangements: Abstraction of the bromide ion by a Lewis acid could generate a secondary carbocation on the cyclohexane ring. This carbocation could potentially undergo rearrangement. While a simple hydride shift to an adjacent carbon would not increase stability, if a carbocation were formed on a carbon adjacent to a strained ring system (in a bicyclic analogue, for instance), a ring expansion could occur to relieve ring strain. chemistrysteps.comwikipedia.org For example, a cyclobutylmethyl carbocation readily rearranges to a cyclopentyl carbocation. wikipedia.org

Favorskii-type Rearrangements: Although not a direct reaction of the starting material, if the carbon alpha to the bromine (C-3 or C-5) were to be oxidized to a ketone, the resulting α-bromo ketone could undergo a Favorskii rearrangement in the presence of a base. masterorganicchemistry.com This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic attack and ring opening, which in the case of a cyclic α-halo ketone, results in a ring contraction. rsc.orgmasterorganicchemistry.com For a hypothetical 3-bromo-4-oxocyclohexanecarboxylate derivative, this could lead to a cyclopentanecarboxylic acid derivative. youtube.comrsc.org

Organometallic Reactions Involving Bromocyclohexanecarboxylates

The carbon-bromine bond is a key site for organometallic reactions.

Grignard Reagent Applications

This compound is a bifunctional substrate with respect to Grignard chemistry, presenting two distinct modes of reactivity.

Formation of a Grignard Reagent: The carbon-bromine bond can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, ethyl 4-(magnesiobromo)cyclohexanecarboxylate. libretexts.orgorganicchemistrytutor.com This transformation converts the electrophilic carbon attached to the bromine into a potent nucleophile. organicchemistrytutor.com However, the presence of the ester group within the same molecule complicates this synthesis. The newly formed Grignard reagent is highly reactive and can potentially attack the ester of another molecule in the reaction mixture, leading to polymerization or side products. Careful control of reaction conditions, such as high dilution, is necessary to favor the formation of the desired organometallic species.

Reaction with an External Grignard Reagent: The ester group is an excellent electrophile for reaction with external Grignard reagents (R'-MgX). libretexts.orgmasterorganicchemistry.com This reaction is not a simple addition. The Grignard reagent adds to the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form a ketone. chemistrysteps.com Because ketones are also highly reactive towards Grignard reagents, a second equivalent of the Grignard reagent immediately adds to the newly formed ketone, resulting in a tertiary alcohol after acidic workup. chemistrysteps.comlibretexts.org Therefore, the reaction of this compound with an excess of a Grignard reagent, R'-MgX, would yield 1-(4-bromocyclohexyl)-1,1-dialkyl (or diaryl) methanol.

| Reaction Type | Reagent(s) | Intermediate/Product | Key Points |

| Grignard Formation | Mg, anhydrous ether | Ethyl 4-(magnesiobromo)cyclohexanecarboxylate | Forms a nucleophilic carbon center; intramolecular reactivity is a challenge. organicchemistrytutor.com |

| Reaction with Grignard | 1. 2 eq. R'MgX 2. H₃O⁺ workup | 1-(4-bromocyclohexyl)-1,1-(R')₂-methanol | Two equivalents of Grignard reagent add to the ester, forming a tertiary alcohol. chemistrysteps.comlibretexts.org |

Reformatsky Reactions with Methyl 1-bromocyclohexanecarboxylate Analogues

The Reformatsky reaction is a classic organometallic reaction that utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and zinc metal to form a β-hydroxy ester. wikipedia.orgthermofisher.com The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate, which is generated by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orgorganic-chemistry.org These zinc enolates are notably less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester functional group. wikipedia.org

While specific studies on this compound in Reformatsky reactions are not prevalent, research on its analogue, methyl 1-bromocyclohexanecarboxylate, provides significant insight into the potential transformations. In these studies, the bromo-ester serves as the precursor to the nucleophilic organozinc reagent.

Key research findings include:

Synthesis of Spiro-β-lactams: The Reformatsky reagent prepared from methyl 1-bromocyclohexanecarboxylate and zinc reacts with N,N′-(1,4-phenylene)bis(1-arylmethanimines). This process involves nucleophilic addition to the C=N bond of the imine, followed by an intramolecular cyclization where the amide nitrogen attacks the ester's carbonyl group. This sequence yields bis(spiro-β-lactams) in moderate to good yields (58-82%). researchgate.net

Synthesis of Spiro-3,4-dihydropyran-2-ones: In another application, the Reformatsky reagent from methyl 1-bromocyclohexanecarboxylate reacts with substituted chalcones (1,3-diaryl-2-propen-1-ones) to produce spiro-3,4-dihydropyran-2-one derivatives. pleiades.online

These examples demonstrate the utility of cyclohexanecarboxylate-derived Reformatsky reagents in constructing complex spirocyclic systems.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| N,N′-(1,4-Phenylene)bis(1-arylmethanimines) | Methyl 1-bromocyclohexanecarboxylate, Zn | Bis(spiro-β-lactams) | researchgate.net |

| Substituted Chalcones | Methyl 1-bromocyclohexanecarboxylate, Zn | Spiro-3,4-dihydropyran-2-one derivatives | pleiades.online |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama, Kumada)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govrsc.org this compound, as an alkyl bromide, can potentially serve as an electrophilic partner in these transformations, reacting with various organometallic nucleophiles. The Hiyama and Kumada couplings are notable examples.

Hiyama Coupling: This reaction involves the palladium-catalyzed coupling of an organosilane with an organic halide. organic-chemistry.org A key feature of the Hiyama coupling is the necessity of an activator, typically a fluoride (B91410) source like TBAF (tetra-n-butylammonium fluoride), to cleave the silicon-carbon bond and generate a hypervalent silicate (B1173343) species, which is the active nucleophile in the catalytic cycle. organic-chemistry.org The reaction is valued for its tolerance of various functional groups. For this compound, a Hiyama coupling would involve its reaction with an organosilane in the presence of a palladium catalyst and a fluoride activator to form a new C-C bond at the C4 position of the cyclohexane ring.

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner and a palladium or nickel catalyst. youtube.com The reaction of an aryl or vinyl halide with a Grignard reagent is a common application. youtube.com When considering this compound, a Kumada coupling would involve its reaction with a Grignard reagent, such as phenylmagnesium bromide, catalyzed by a palladium complex. This would result in the formation of ethyl 4-phenylcyclohexanecarboxylate. A challenge in using strong nucleophiles like Grignard reagents is the potential for side reactions with the ester group.

| Feature | Hiyama Coupling | Kumada Coupling |

|---|---|---|

| Nucleophile | Organosilane | Grignard Reagent (Organomagnesium) |

| Activator | Required (e.g., Fluoride ions like TBAF) | Not required |

| Catalyst | Palladium complex | Palladium or Nickel complex |

| Key Advantage | Low toxicity of silicon byproducts, functional group tolerance. organic-chemistry.org | High reactivity of Grignard reagents. |

| Potential Challenge | Requires an activation step for the organosilane. organic-chemistry.org | Grignard reagents can react with sensitive functional groups like esters. youtube.com |

Derivatization Strategies and Functional Group Interconversions

The dual functionality of this compound allows for diverse derivatization strategies. The primary reactive sites are the carbon-bromine bond, which can undergo nucleophilic substitution and cross-coupling reactions, and the ethyl ester, which can be hydrolyzed, reduced, or transesterified. The interplay between these two sites necessitates careful planning in multi-step syntheses.

Advanced Spectroscopic Characterization and Computational Studies of Ethyl 4 Bromocyclohexanecarboxylate

Comprehensive Experimental Spectroscopic Analysis

Experimental spectroscopy offers a direct probe into the molecular framework of a compound. By subjecting Ethyl 4-bromocyclohexanecarboxylate to various forms of electromagnetic radiation, distinct energy transitions are induced, which are then measured to generate spectra that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the ester (C=O), the oxygen-linked methylene (B1212753) carbon (-OCH₂), the terminal methyl carbon (-CH₃), the two carbons of the cyclohexane (B81311) ring bonded to the bromine and the ester group, and the remaining ring carbons. ucalgary.ca The carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum (typically >160 ppm). ucalgary.ca

2D NMR Techniques: To definitively assign all proton and carbon signals, especially for the complex cyclohexane ring system, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of protons within the cyclohexane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a proton's signal to its corresponding carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the ethyl group to the carboxylate and the carboxylate to the cyclohexane ring.

Interactive Table: NMR Data for this compound Note: Exact chemical shifts (δ) can vary slightly based on solvent and stereoisomer (cis/trans).

| Assignment | ¹H NMR | ¹³C NMR |

|---|---|---|

| -C(=O)O- | - | ~175 ppm |

| -OCH₂CH₃ | Quartet, ~4.1 ppm | ~60 ppm |

| -OCH₂CH₃ | Triplet, ~1.2 ppm | ~14 ppm |

| CH-Br | Multiplet | ~50-55 ppm |

| CH-COOEt | Multiplet | ~40-45 ppm |

| Cyclohexane CH₂ | Multiplets | ~25-35 ppm |

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These methods are complementary and provide characteristic frequencies for the functional groups present. ksu.edu.sa

FT-IR Spectroscopy: Infrared spectroscopy relies on the absorption of IR radiation when a molecular vibration causes a change in the molecule's dipole moment. ksu.edu.sauni-siegen.de For this compound, the most prominent absorption band is the strong C=O stretching vibration of the ester group, typically appearing around 1730-1750 cm⁻¹. Other key vibrations include the C-O stretching of the ester, C-H stretching and bending of the aliphatic ring and ethyl group, and the C-Br stretching vibration at lower wavenumbers. ucalgary.ca

FT-Raman Spectroscopy: Raman spectroscopy is a light scattering technique where spectral peaks correspond to vibrations that modulate the polarizability of the molecule. ksu.edu.sa It is particularly useful for observing symmetric vibrations and non-polar bonds that might be weak in the IR spectrum.

Potential Energy Distribution (PED) Analysis: A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. PED is a computational output, usually derived from quantum chemical calculations (like DFT), that quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal vibrational mode. nih.gov This allows for a precise correlation between the observed spectral bands and specific molecular motions.

Interactive Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Strong |

| C=O Stretch (Ester) | 1730-1750 | Strong |

| C-H Bend (CH₂/CH₃) | 1350-1470 | Variable |

| C-O Stretch (Ester) | 1150-1250 | Strong |

| C-Br Stretch | 500-650 | Medium to Strong |

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons from a ground state to a higher energy state. libretexts.org The types of possible electronic transitions include σ → σ, n → σ, π → π, and n → π. youtube.comlibretexts.org

For this compound, the structure is largely saturated, lacking any conjugated π-systems. The primary chromophore is the carbonyl group (C=O) of the ester. Therefore, the most relevant electronic transition observed in a standard UV-Vis spectrum (200-800 nm) is the n → π* transition. libretexts.org This transition involves promoting a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond. These transitions are characteristically weak (low molar absorptivity) and occur at the higher wavelength end of the UV spectrum. The more energetic σ → σ* and π → π* (of the C=O bond) transitions occur at much shorter wavelengths, typically below 200 nm. libretexts.orglibretexts.org

Solvent Effects: The position of the n → π* absorption maximum is sensitive to the polarity of the solvent. With increasing solvent polarity, the lone pair electrons on the oxygen atom are stabilized by solvation (e.g., hydrogen bonding), which lowers the energy of the n orbital. This increases the energy gap for the n → π* transition, resulting in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or "blue" shift). shu.ac.uktanta.edu.eg

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a compound. nih.gov

For this compound (C₉H₁₅BrO₂), the calculated monoisotopic mass is 234.02554 Da. nih.gov A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. This results in two prominent molecular ion peaks in the mass spectrum: the [M]⁺ peak and the [M+2]⁺ peak, which are separated by two mass units and have almost equal intensity. The presence of this characteristic doublet is a definitive confirmation that the molecule contains a single bromine atom.

Quantum Chemical Calculations and Computational Modeling

Computational chemistry provides theoretical insights that complement and help interpret experimental data.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov By employing functionals such as B3LYP in combination with a suitable basis set like 6-311++G(d,p), it is possible to model the properties of this compound with high accuracy. nih.govnih.gov

Geometry Optimization: A primary application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in the molecule. nih.gov For this compound, this would confirm that the cyclohexane ring adopts a stable chair conformation. DFT can also predict key structural parameters, including bond lengths (e.g., C-C, C-H, C=O, C-Br) and bond angles, which can be compared with data from crystallographic studies if available.

Electronic Structure Analysis: DFT calculations provide a wealth of information about the molecule's electronic properties.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output. These theoretical frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, allowing for a direct comparison with and assignment of experimental FT-IR and FT-Raman spectra. nih.gov This is the basis for the Potential Energy Distribution (PED) analysis mentioned earlier.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state properties. TD-DFT is particularly valuable for predicting ultraviolet-visible (UV-Vis) absorption spectra, which correspond to electronic transitions from the ground state to various excited states upon absorption of light.

The methodology involves calculating the vertical transition energies, which represent the energy difference between the ground and excited states at the ground-state geometry. These calculations can provide insights into the nature of the electronic transitions, such as identifying them as n → π* or π → π* transitions, and can help in understanding the photophysical properties of a molecule. The accuracy of TD-DFT predictions depends on the choice of the functional and basis set.

For a molecule like this compound, a TD-DFT analysis would typically be performed after geometry optimization of the ground state. The resulting calculated absorption maxima (λmax) and oscillator strengths would provide a theoretical UV-Vis spectrum. This theoretical spectrum could then be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive.

In the context of this compound, an FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. This would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance. For instance, the analysis might show the HOMO to be localized on the bromine atom due to its lone pairs, while the LUMO might be centered on the carbonyl group of the ester. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method is particularly useful for quantifying and understanding hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

For this compound, an NBO analysis would provide a quantitative description of the bonding within the molecule. It would allow for the investigation of intramolecular charge transfer (ICT) and the delocalization of electron density. For example, it could quantify the interaction between the lone pairs of the oxygen atoms in the ester group and the adjacent σ* anti-bonding orbitals. The analysis also provides information on the natural atomic charges on each atom, offering insight into the charge distribution across the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. Green represents regions of neutral potential.

An MEP analysis of this compound would reveal the electron-rich and electron-poor regions of the molecule. It is expected that the region around the carbonyl oxygen would be colored red, indicating a high electron density and a site for electrophilic interaction. Conversely, the regions around the hydrogen atoms would likely be blue, indicating a lower electron density. The MEP surface provides a comprehensive picture of how a molecule will interact with other charged species.

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformations or conformers. For a molecule like this compound, which contains a cyclohexane ring and a flexible ethyl ester group, a thorough conformational analysis is essential to identify the most stable conformers.

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a dihedral angle. By systematically rotating around specific bonds (e.g., the C-C bonds of the cyclohexane ring or the C-O bond of the ester), a PES scan can identify the energy minima, which correspond to stable conformers, and the energy maxima, which correspond to transition states between conformers. For the cyclohexane ring, the chair conformation is generally the most stable. The analysis would also consider the axial and equatorial positions of the bromo and ethyl carboxylate substituents.

Strategic Applications of Ethyl 4 Bromocyclohexanecarboxylate in Complex Molecule Synthesis

Role in Total Synthesis of Natural Products and Bioactive Molecules

Application in Convergent and Divergent Synthetic Strategies

Convergent Synthesis:

In a convergent synthesis, complex fragments of a target molecule are prepared separately and then joined together at a late stage. Ethyl 4-bromocyclohexanecarboxylate could serve as a key component in such a strategy. For instance, the bromine atom can be displaced via nucleophilic substitution or participate in cross-coupling reactions, such as Suzuki or Stille couplings, to connect the cyclohexyl ring to another complex fragment. The ester functionality could then be hydrolyzed to the corresponding carboxylic acid and coupled with another molecular piece, or it could be reduced to an alcohol, providing a different point of attachment.

A hypothetical convergent synthesis could involve the following steps:

Fragment A Synthesis: Preparation of an organometallic reagent (e.g., a boronic acid or an organotin compound) from a complex molecular precursor.

Fragment B Synthesis: Functionalization of this compound, for example, by converting the ester to a different functional group if required.

Coupling: A palladium-catalyzed cross-coupling reaction between Fragment A and the modified this compound (Fragment B) to form a new carbon-carbon bond.

This approach allows for the efficient construction of a complex target molecule from well-defined, pre-assembled parts.

Divergent Synthesis:

Divergent synthesis involves starting from a central core molecule and progressively adding different building blocks to create a library of related compounds. This compound is an ideal starting point for such a strategy due to its two distinct reactive sites.

A divergent approach could be initiated by reacting the bromine atom with a variety of nucleophiles to introduce diverse substituents at the 4-position of the cyclohexane (B81311) ring. Subsequently, the ethyl ester group can be subjected to a range of transformations. For example, it can be:

Hydrolyzed to the carboxylic acid and then converted to a variety of amides or esters.

Reduced to the corresponding alcohol, which can then be etherified or oxidized to an aldehyde for further reactions.

Reacted with Grignard reagents to introduce two identical or different alkyl/aryl groups.

This strategy would allow for the rapid generation of a library of compounds with a common cyclohexanecarboxylate (B1212342) core but with diverse functionalities at both the 1- and 4-positions.

| Synthetic Strategy | Role of this compound | Potential Reactions | Outcome |

| Convergent | Building block for a key fragment | Suzuki, Stille, or Sonogashira coupling; Nucleophilic substitution | Efficient assembly of a complex target molecule |

| Divergent | Central core for library synthesis | Nucleophilic substitution at C-Br; Ester hydrolysis, amidation, reduction, Grignard reaction | Generation of a diverse library of related compounds |

Development of New Reagents and Catalysts Featuring Bromocyclohexanecarboxylate Scaffolds

The development of new reagents and catalysts based on the bromocyclohexanecarboxylate scaffold is a plausible area of research, although specific examples are not prevalent in the literature. The inherent functionalities of this compound could be exploited to create novel chemical tools.

New Reagents:

By modifying the ester and bromo groups, a variety of new reagents could be synthesized. For instance, conversion of the ester to a phosphonium (B103445) salt would yield a Wittig reagent capable of introducing a cyclohexyl-containing moiety into a molecule. Alternatively, transformation of the bromo-group into an organometallic species would create a nucleophilic reagent for additions to carbonyls or for use in coupling reactions.

Catalyst Scaffolds:

The cyclohexanecarboxylate framework could serve as a backbone for the synthesis of new ligands for catalysis. The ester group could be converted into a coordinating group, such as a phosphine, an amine, or an N-heterocyclic carbene (NHC). The bromine atom provides a handle to attach the ligand to a solid support or to introduce additional functionalities that could influence the catalytic activity and selectivity.

For example, a chiral catalyst could be developed by starting from an enantiomerically pure form of this compound. The synthesis of such a catalyst would involve the stereoselective introduction of a coordinating group and subsequent complexation to a metal center.

| Application | Modification of this compound | Potential Outcome |

| New Reagents | Conversion of ester to phosphonium salt; Conversion of bromo-group to an organometallic species | Wittig reagents; Nucleophilic cyclohexylating agents |

| Catalyst Scaffolds | Conversion of ester to a coordinating group (phosphine, amine, NHC); Use of the bromo-group for immobilization or functionalization | Chiral ligands for asymmetric catalysis; Supported catalysts for easy separation |

While the direct application of this compound in these advanced synthetic strategies is not yet widely documented, its chemical nature provides a strong foundation for its potential use as a versatile building block and scaffold in organic synthesis. Further research in this area could unlock new and efficient pathways to complex molecules and novel catalytic systems.

Future Perspectives and Emerging Research Avenues in Ethyl 4 Bromocyclohexanecarboxylate Chemistry

Expansion of Reaction Scope and Discovery of Novel Chemical Transformations

The bromine and ester functionalities of Ethyl 4-bromocyclohexanecarboxylate serve as key handles for a wide array of chemical transformations. Future research will focus on expanding its reaction scope beyond classical substitutions and ester modifications. The C-Br bond is a prime site for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental in constructing complex molecular architectures for pharmaceuticals and materials science. arxiv.org

Key areas for expansion include:

Cross-Coupling Reactions: Utilizing catalysts to couple the cyclohexyl core with various partners. This could involve Suzuki, Sonogashira, and Buchwald-Hartwig type couplings to introduce aryl, alkynyl, and amino groups, respectively.

C-H Functionalization: Developing methods for the direct, site-selective functionalization of the C-H bonds on the cyclohexane (B81311) ring, a challenging but highly desirable transformation that maximizes atom economy.

Radical Chemistry: Exploring photoredox or electrochemical methods to generate radical intermediates from the C-Br bond, enabling novel cycloadditions and conjugate additions.

These explorations will lead to the synthesis of highly functionalized cyclohexane derivatives that are currently difficult to access.

Development of Advanced Catalytic Systems for Enhanced Efficiency and Sustainability

Progress in the chemistry of this compound is intrinsically linked to the development of more efficient and sustainable catalytic systems. Modern catalysis is moving away from stoichiometric reagents toward catalytic processes that minimize waste and energy consumption.

Future catalytic developments will likely include:

Dual Catalysis: Combining photoredox catalysis with transition-metal catalysis to enable previously inaccessible transformations under mild conditions. For instance, a dual nickel/photoredox system could facilitate the cross-electrophile coupling of the alkyl bromide with aryl halides. acs.orgnih.gov

Organocatalysis: Employing small organic molecules as catalysts to promote stereoselective reactions, avoiding the cost and potential toxicity of heavy metals.

Nanocatalysis: Using metal nanoparticles as highly active and recyclable catalysts for coupling and reduction reactions, enhancing process efficiency.

The table below outlines potential catalytic systems applicable to transformations involving alkyl halides like this compound.

| Catalyst Type | Reaction Class | Potential Transformation on this compound | Advantages |

| Palladium-based Catalysts | Cross-Coupling (e.g., Suzuki, Stille) | Arylation at the C4 position | Broad functional group tolerance, well-established reactivity. nsf.gov |

| Nickel/Photoredox Dual Catalysis | Cross-Electrophile Coupling | Coupling with aryl chlorides or other alkyl halides | Utilizes readily available starting materials, mild reaction conditions. acs.orgnih.gov |

| Copper-based Catalysts | Ullmann Condensation, C-N Coupling | Formation of C-O or C-N bonds at the C4 position | Lower cost compared to palladium, effective for heteroatom coupling. |

| Organocatalysts (e.g., Chiral Amines) | Asymmetric Alkylation/Substitution | Stereoselective introduction of substituents | Metal-free, enables enantioselective synthesis. |

Precise Stereochemical Control in Complex Synthetic Pathways

The cyclohexane ring of this compound exists as cis and trans diastereomers. The ability to control this stereochemistry, and to use it to direct the stereochemical outcome of subsequent reactions, is a significant challenge and a major focus of emerging research. The stereoselective synthesis of highly substituted cyclohexanone (B45756) and cyclohexylamine (B46788) skeletons is of considerable interest as these motifs are core structures in many natural products and pharmaceuticals. beilstein-journals.orgnih.gov

Key research avenues include:

Diastereoselective Synthesis: Developing reactions that proceed with high diastereoselectivity, allowing for the selective formation of one isomer over another. This can be achieved through catalyst control or by leveraging the inherent steric properties of the starting isomer.

Asymmetric Catalysis: Using chiral catalysts to transform the prochiral starting material or its derivatives into enantiomerically enriched products. This is crucial for the synthesis of chiral drugs and materials.

Substrate Control: Utilizing the existing stereochemistry of the cis or trans isomer to direct the approach of reagents, thereby controlling the formation of new stereocenters on the ring or on substituents.

Achieving precise stereochemical control will enable the synthesis of complex molecules with multiple, well-defined stereocenters, significantly expanding the utility of this compound as a chiral building block. lookchem.com

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

For this compound, AI and ML can be applied to:

Predict Reaction Outcomes: ML algorithms like random forest and neural networks can be trained on reaction data to predict the yield and stereoselectivity of a reaction under specific conditions (e.g., catalyst, solvent, temperature). researchgate.netrsc.org This can significantly reduce the number of trial-and-error experiments required. bohrium.comnih.gov

Optimize Reaction Conditions: AI can systematically explore the multidimensional space of reaction parameters to identify the optimal conditions for maximizing yield and selectivity, a task that is often too complex for manual optimization. technologynetworks.com

Discover Novel Pathways: Retrosynthesis AI tools can propose new synthetic pathways to target molecules starting from simple precursors like this compound, potentially uncovering more efficient or innovative routes.

The table below illustrates a conceptual framework for how machine learning could be applied to predict the outcome of a reaction involving this compound.

| Input Features (Descriptors) | Machine Learning Model | Predicted Outputs |

| Structure of this compound (e.g., SMILES) | Random Forest / Gradient Boosting / Neural Network | Reaction Yield (%) |

| Reactant 2 (e.g., Nucleophile, Coupling Partner) | Diastereomeric Ratio (cis/trans) | |

| Catalyst and Ligand Information | Enantiomeric Excess (% ee) | |

| Solvent Properties (e.g., Polarity, Dielectric Constant) | Optimal Temperature (°C) | |

| Reaction Temperature and Time | Likelihood of Side-Product Formation |

Exploration of Unconventional Reaction Media and Conditions

To enhance sustainability and reaction efficiency, chemists are increasingly exploring reaction conditions beyond standard laboratory flasks and solvents.

Emerging areas relevant to this compound include:

Flow Chemistry: Performing reactions in continuous flow reactors offers superior control over temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. okayama-u.ac.jpuc.ptjst.org.in This is particularly advantageous for highly exothermic reactions or those involving unstable intermediates. nih.gov

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives like bio-derived solvents (e.g., ethyl lactate), ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of a synthesis. nih.govmonash.eduresearchgate.netorientjchem.org

Microwave and Ultrasound: Using microwave irradiation or sonication can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating.

A comparison of flow chemistry versus traditional batch processing highlights the potential advantages for synthesizing derivatives of this compound.

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Poor, limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |

| Temperature Control | Difficult, potential for hot spots | Precise and uniform |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer due to small reaction volumes |

| Scalability | Challenging, requires process redesign | Simple, by running the system for longer ("scaling out") |

| Reaction Time | Often hours to days | Seconds to minutes |

| Reproducibility | Can be variable | High |

Applications in Materials Science and Functional Molecule Design

The rigid cyclohexane core and versatile functional groups of this compound make it an attractive building block for the design of advanced materials and functional molecules.

Future research is expected to explore its use in:

Liquid Crystals: The elongated, rigid structure of certain cyclohexanecarboxylate (B1212342) derivatives is a key feature for creating liquid crystalline materials used in displays and optical devices. atomfair.comatomfair.com The trans-isomer, in particular, can serve as a core mesogenic unit.

Polymers and Monomers: The molecule can be functionalized to create novel monomers for polymerization. For example, the bromine can be replaced with a polymerizable group, or the ester can be converted to an alcohol or acid for polyester (B1180765) synthesis. These polymers may possess unique thermal or mechanical properties.

Pharmaceutical Scaffolds: The substituted cyclohexane motif is present in numerous biologically active compounds. lookchem.com this compound can serve as a starting point for the synthesis of new drug candidates, where the cyclohexane ring acts as a rigid scaffold to position functional groups for optimal interaction with biological targets.

Metal-Organic Frameworks (MOFs): After conversion of the ester to a carboxylic acid, the resulting 4-bromocyclohexanecarboxylic acid could be used as a linker in the synthesis of MOFs, creating porous materials with potential applications in gas storage and catalysis.

The dual functionality allows for orthogonal modification, making it a valuable component in the synthetic chemist's toolbox for creating molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-bromocyclohexanecarboxylate, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Start with cyclohexane carboxylate derivatives, followed by bromination at the 4-position. For example, bromination of ethyl cyclohexanecarboxylate using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis.

- Optimization : Key variables include temperature (40–80°C), solvent polarity (e.g., dichloromethane or CCl₄), and catalyst (e.g., FeCl₃). Monitor yield via GC-MS or HPLC.

- Reference : Similar bromination strategies are validated in the synthesis of ethyl 2-amino-6-(4-bromophenyl) derivatives .

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodology :

- Analytical Techniques :

- NMR : Compare and NMR spectra with PubChem data (e.g., δ ~4.1 ppm for ethyl ester protons, δ ~45 ppm for brominated carbon).

- Mass Spectrometry : Exact mass = 234.0255 g/mol (CHBrO) via high-resolution MS .

- Elemental Analysis : Validate Br content (~34.1%).

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

- Methodology :

- Solubility Table :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C, stirring |

| Ethanol | ~30 | 40°C, sonication |

| Acetonitrile | ~20 | Room temperature |

- Reference : Hydrochloride salt derivatives (e.g., methyl 4-aminomethyl analogs) show enhanced solubility in polar solvents .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

- Methodology :

- Crystal Growth : Use slow evaporation in ethanol or ethyl acetate. For example, crystals of ethyl 2,6-bis(4-bromophenyl) derivatives were grown in ethanol and analyzed with Cu Kα radiation .

- Refinement : Apply SHELXTL-Plus for structure solution. Anisotropic displacement parameters refine non-hydrogen atoms; hydrogen atoms use riding models.

- Key Metrics : Compare puckering parameters (Q, θ, φ) to assess cyclohexane ring distortion .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model Suzuki-Miyaura coupling. Optimize transition states for bromine substitution.

- Reaxys Database : Validate predicted pathways against known reactions of bromocyclohexane esters .

- Reference : AI-driven synthesis tools (e.g., Template_relevance Pistachio) predict feasible routes for similar brominated esters .

Q. How should researchers address contradictions in reported biological activity data for brominated cyclohexane derivatives?

- Methodology :

- Data Triangulation : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration).

- Control Experiments : Replicate studies with standardized purity (>98%, confirmed by HPLC).

- Meta-Analysis : Cross-reference PubChem bioactivity data with ECHA hazard profiles to isolate structure-activity relationships .

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products